4-Amino-1-cyclobutylpentan-3-one
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Overview
Description
4-Amino-1-cyclobutylpentan-3-one is an organic compound with the molecular formula C₉H₁₇NO It is characterized by the presence of an amino group (-NH₂) attached to a cyclobutyl ring, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclobutylpentan-3-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-cyclobutylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Amino-1-cyclobutylpentan-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Amino-1-cyclobutylpentan-3-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutyl ring provides steric hindrance, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 4-Amino-1-cyclopentylpentan-3-one
- 4-Amino-1-cyclohexylpentan-3-one
- 4-Amino-1-cyclopropylpentan-3-one
Comparison: Compared to its analogs, 4-Amino-1-cyclobutylpentan-3-one is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-amino-1-cyclobutylpentan-3-one |
InChI |
InChI=1S/C9H17NO/c1-7(10)9(11)6-5-8-3-2-4-8/h7-8H,2-6,10H2,1H3 |
InChI Key |
WEGJWKXMTJSPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCC1CCC1)N |
Origin of Product |
United States |
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